An In-depth Technical Guide to (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
The landscape of modern drug discovery has been profoundly shaped by the emergence and strategic implementation of boronic acid derivatives. Once relegated to the periphery of synthetic chemistry, these compounds have risen to prominence as indispensable tools for the construction of complex molecular architectures.[1][2] Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has empowered medicinal chemists to forge carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1] This has accelerated the synthesis of novel biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals. The journey of boronic acids from niche reagents to blockbuster pharmacophores was catalyzed by the FDA approval of Bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma.[1][3][4] This milestone shattered the misconception of boron's inherent toxicity and paved the way for a new class of therapeutics.[1] Today, several boron-containing drugs, including Ixazomib and Vaborbactam, have reached the market, solidifying the role of the boronic acid moiety as a critical pharmacophore.[1][3][4]
This guide provides an in-depth technical overview of a specific, highly functionalized building block: (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid . We will explore its chemical and physical properties, delve into its synthetic applications with a focus on the Suzuki-Miyaura coupling, and discuss its significance for researchers, scientists, and drug development professionals.
Compound Profile: (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid
(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is a trifunctional aromatic boronic acid that presents a unique combination of reactive and modulating groups. The boronic acid moiety serves as the primary reactive handle for cross-coupling reactions. The fluorine atom and the dimethylcarbamoyl group at the meta and para positions, respectively, significantly influence the electronic properties and steric environment of the molecule. This strategic functionalization can impart desirable pharmacokinetic properties in drug candidates, such as improved metabolic stability and enhanced binding affinity.
Chemical and Physical Properties
A comprehensive understanding of a reagent's physicochemical properties is paramount for its effective utilization in synthesis and process development. The key properties of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 874289-13-1 | [5][6] |
| Molecular Formula | C9H11BFNO3 | [5][6] |
| Molecular Weight | 211.00 g/mol | [6] |
| IUPAC Name | [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid | [5] |
| Appearance | Typically a solid | [6] |
| Synonyms | 4-(Dimethylcarbamoyl)-3-fluorobenzeneboronic acid | [5] |
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid in drug discovery lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is a cornerstone of modern organic synthesis.[7] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst. A generalized workflow for this reaction is depicted below.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
The following protocol provides a robust, self-validating methodology for the Suzuki-Miyaura coupling of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid with a generic aryl bromide. The causality behind each experimental choice is explained to ensure reproducibility and success.
Materials:
-
(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The choice of palladium catalyst can be critical; for less reactive aryl chlorides, more active catalysts and ligands may be required.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Rationale: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is essential for catalytic activity and to prevent the formation of unwanted side products.
-
-
Reagent Addition: In a separate vial, dissolve the base (2.0 mmol) in degassed water (if using an aqueous base) and add it to the reaction mixture via syringe. Then, add the degassed organic solvent.
-
Rationale: The base is essential for the transmetalation step of the catalytic cycle. The choice of base and solvent system can significantly impact the reaction rate and yield. The use of degassed solvents further protects the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For thermally sensitive substrates, microwave irradiation can be employed to shorten reaction times.[7]
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures homogeneity, which is particularly important in biphasic solvent systems.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.
-
Rationale: Regular monitoring prevents unnecessary heating, which could lead to product degradation or the formation of byproducts. It also provides a clear endpoint for the reaction.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous work-up removes the inorganic salts (base and byproducts) and water-soluble impurities from the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Chromatography separates the desired product from unreacted starting materials, the boronic acid homocoupling product, and other impurities, yielding the pure biaryl compound.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Rationale: Thorough characterization is a non-negotiable step to validate the identity and purity of the synthesized compound, ensuring reliable data in subsequent biological assays.
-
The Role of Fluorine in Drug Design
The presence of a fluorine atom in (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is a deliberate design element that leverages the unique properties of this halogen in medicinal chemistry. The introduction of fluorine into a drug candidate can have several beneficial effects:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.
-
Enhanced Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions (e.g., hydrogen bonds with protein backbones) within a receptor's binding pocket.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's solubility and cell permeability.
-
Conformational Control: The small steric footprint of fluorine allows it to replace a hydrogen atom without significantly altering the overall shape of the molecule, while its electronic effects can influence conformational preferences.
The strategic incorporation of fluorinated building blocks like (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is a powerful tactic for lead optimization in drug discovery programs.[8][9]
Conclusion
(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid stands out as a highly valuable and versatile building block for medicinal chemists. Its trifunctional nature provides a robust platform for the synthesis of complex, biologically active molecules via the Suzuki-Miyaura cross-coupling reaction. The integrated fluorine and dimethylcarbamoyl moieties offer avenues for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed, functionalized reagents like (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid will remain a critical component of successful drug discovery endeavors.
References
-
Product information, 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid | P&S Chemicals. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available at: [Link]
-
Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI. Available at: [Link]
-
The Role of 3-Fluorophenylboronic Acid in Advanced Materials Synthesis. Available at: [Link]
-
Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid AldrichCPR 874289-13-1 [sigmaaldrich.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
